molecular formula C27H30N6O4 B2704472 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851940-73-3

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2704472
CAS RN: 851940-73-3
M. Wt: 502.575
InChI Key: GDRODOHRNKPDHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . The structure of the product is usually characterized with 1H NMR, 13C NMR and HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography . In silico docking and molecular dynamics simulations are also used to understand the structure and interactions of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with enzymes or other biological targets . The specific reactions depend on the exact structure of the compound and the biological system in which it is interacting.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using a variety of techniques . These can include NMR spectroscopy, mass spectrometry, and others .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets such as enzymes . These interactions can involve a variety of forces, including hydrophobic interactions .

Safety and Hazards

The safety and hazards associated with similar compounds depend on a variety of factors, including the specific structure of the compound and how it is used .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activity, development of new synthesis methods, and investigation of their potential uses in medicine and other fields .

properties

CAS RN

851940-73-3

Molecular Formula

C27H30N6O4

Molecular Weight

502.575

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C27H30N6O4/c1-29-25-24(26(35)30(2)27(29)36)33(17-22(34)19-7-5-4-6-8-19)23(28-25)18-31-13-15-32(16-14-31)20-9-11-21(37-3)12-10-20/h4-12H,13-18H2,1-3H3

InChI Key

GDRODOHRNKPDHB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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